1'-epi-Entecavir-di-o-benzyl Ether
説明
1'-epi-Entecavir-di-O-benzyl Ether is a stereoisomeric derivative of the antiviral drug Entecavir (CAS 142217-69-4), a guanosine analogue used to treat hepatitis B virus (HBV). This compound is characterized by:
- Structural Features: Two benzyl ether groups (-O-benzyl) attached to hydroxyl positions on the cyclopentane ring of Entecavir. The "1'-epi" designation indicates an epimerization at the 1' chiral center, altering stereochemistry compared to the parent drug .
- Role in Pharmaceuticals: Primarily identified as Entecavir EP Impurity A (CAS 1367369-78-5), it is a critical reference standard for monitoring synthetic impurities during Entecavir production .
- Molecular Data:
特性
分子式 |
C26H27N5O3 |
|---|---|
分子量 |
457.5 g/mol |
IUPAC名 |
2-amino-9-[(1R,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21+,22-/m0/s1 |
InChIキー |
KROVOOOAPHSWCR-BDTNDASRSA-N |
異性体SMILES |
C=C1[C@@H](C[C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |
正規SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |
製品の起源 |
United States |
準備方法
The synthesis of 1’-epi-Entecavir-di-o-benzyl Ether involves several steps, including the protection of hydroxyl groups and the formation of benzyl ethers. The synthetic route typically starts with the deprotonation of the alcohol group, followed by the reaction with benzyl bromide to form the protected alcohol
化学反応の分析
1’-epi-Entecavir-di-o-benzyl Ether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, Enolates, NH3, RNH2, NaOCH3
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield benzoates, while reduction reactions can produce alcohols and toluene .
科学的研究の応用
1’-epi-Entecavir-di-o-benzyl Ether is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: Used as a biochemical tool for studying protein interactions and functions.
Medicinal Chemistry: Investigated for its potential antiviral properties and its role as a nucleoside analogue.
Biological Studies: Utilized in experiments to understand the mechanisms of viral replication and inhibition.
作用機序
The mechanism of action of 1’-epi-Entecavir-di-o-benzyl Ether is similar to that of entecavir. It functions by competing with the natural substrate deoxyguanosine triphosphate, thereby inhibiting all three activities of the hepatitis B virus polymerase (reverse transcriptase): base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of viral DNA .
類似化合物との比較
Dibenzyl Entecavir (3',5'-Di-O-Benzyl Entecavir)
ent-Entecavir-di-O-benzyl Ether
- Key Differences: Enantiomeric Structure: The "ent-" prefix denotes an enantiomer, where all chiral centers are inverted compared to 1'-epi-Entecavir-di-O-benzyl Ether. Physicochemical Properties: Similar molecular weight (457.54 g/mol) but distinct chromatographic behavior due to stereochemical differences .
- Role : Used in chiral resolution studies to assess Entecavir’s purity .
Entecavir (Parent Compound)
- Key Differences :
- Molecular Data :
Data Table: Comparative Overview
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Stereochemical Feature |
|---|---|---|---|---|---|
| 1'-epi-Entecavir-di-O-benzyl Ether | 1367369-78-5 | C₂₆H₂₇N₅O₃ | 457.54 | 1' and adjacent positions | Epimer at 1' position |
| 3',5'-Di-O-Benzyl Entecavir | 84868-56-4 | C₂₆H₂₇N₅O₃ | 457.53 | 3' and 5' positions | Matches Entecavir’s stereochemistry |
| ent-Entecavir-di-O-benzyl Ether | N/A | C₂₆H₂₇N₅O₃ | 457.54 | Same as 1'-epi derivative | Enantiomer of parent compound |
| Entecavir | 142217-69-4 | C₁₂H₁₅N₅O₃ | 277.29 | Free hydroxyl groups | Original therapeutic structure |
Research Findings and Implications
- Synthetic Utility: Benzyl ethers like 1'-epi-Entecavir-di-O-benzyl Ether are crucial for protecting hydroxyl groups during nucleoside analogue synthesis. Their removal (e.g., via hydrogenolysis) yields the active drug .
- Analytical Challenges : Epimers and enantiomers require advanced chromatographic techniques (e.g., chiral HPLC) for resolution due to nearly identical physical properties .
- Toxicological Relevance : While Entecavir itself is safe, impurities like 1'-epi-Entecavir-di-O-benzyl Ether must be controlled to <0.1% in final drug formulations per ICH guidelines .
生物活性
1'-epi-Entecavir-di-o-benzyl Ether is a synthetic derivative of entecavir, a well-known antiviral agent primarily used in the treatment of hepatitis B virus (HBV) infections. This compound features a unique structure with two benzyl ether groups, which enhances its lipophilicity and potentially alters its biological activity compared to entecavir. The molecular formula is C26H27N5O3, and it has a molecular weight of 457.52 g/mol, indicating a complex arrangement of functional groups that may influence its interactions and efficacy.
The biological activity of 1'-epi-Entecavir-di-o-benzyl Ether is primarily linked to its role as an antiviral agent. It functions by competing with deoxyguanosine triphosphate for incorporation into viral DNA during replication, thereby inhibiting the activity of HBV polymerase. This inhibition affects critical processes such as base priming and reverse transcription, which are essential for viral replication.
Comparison with Parent Compound
Preliminary studies suggest that 1'-epi-Entecavir-di-o-benzyl Ether may exhibit enhanced potency compared to entecavir due to structural modifications that increase its cellular uptake and binding affinity to viral targets.
Structural Characteristics
The compound's IUPAC name is 2-amino-9-[(1R,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one. The presence of two benzyl ether groups not only increases lipophilicity but also may improve pharmacokinetic properties such as absorption and distribution within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C26H27N5O3 |
| Molecular Weight | 457.52 g/mol |
| IUPAC Name | 2-amino-9-[(1R,3R,4S)-... |
| Mechanism of Action | HBV polymerase inhibition |
Research Findings
Research indicates that 1'-epi-Entecavir-di-o-benzyl Ether is being investigated for its potential therapeutic applications in treating HBV infections. The compound has shown promise in various experimental models:
- In Vitro Studies : Laboratory studies have demonstrated that 1'-epi-Entecavir-di-o-benzyl Ether effectively inhibits HBV replication in cell cultures, with results suggesting a superior efficacy compared to entecavir.
- Binding Affinity : Interaction studies have revealed that the compound has a high binding affinity for HBV polymerase, which correlates with its antiviral activity. These findings suggest that the compound's structural modifications enhance its ability to compete with natural substrates.
Case Studies
A notable case study involved the application of computational methods to predict the efficacy of 1'-epi-Entecavir-di-o-benzyl Ether. Researchers utilized computer-aided drug discovery (CADD) techniques to optimize the compound's structure for better antiviral activity. This approach successfully identified key modifications that increased the compound's potency against HBV in preclinical models .
Toxicity and Safety Profile
While the antiviral efficacy of 1'-epi-Entecavir-di-o-benzyl Ether is promising, understanding its toxicity profile is crucial for its development as a therapeutic agent. Toxicogenomics studies have been employed to assess potential adverse effects associated with the compound. These studies analyze gene expression changes in response to treatment, providing insights into possible toxicity mechanisms and helping identify biomarkers for safety evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
